molecular formula C6H6LiN3O2 B2887339 Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate CAS No. 2241139-44-4

Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate

Cat. No. B2887339
CAS RN: 2241139-44-4
M. Wt: 159.07
InChI Key: AUXUAZNNALINFB-VKKIDBQXSA-M
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Description

Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate, commonly known as lithium triazole, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Lithium triazole is a derivative of lithium, a metal that has been used for centuries in various applications, including medicine.

Scientific Research Applications

Lithium Chloride in Cancer Research

Lithium chloride (LiCl), a compound of lithium, has been studied for its effects on human hormone-dependent breast cancer cells (MCF-7). LiCl acts as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a kinase regulating various cellular processes. It has a biphasic dose-dependent effect on MCF-7 cells, with lower concentrations promoting cell survival and higher concentrations inducing apoptosis. This effect is mediated through the modulation of apoptotic and anti-apoptotic proteins, as well as changes in sodium and potassium levels, affecting membrane potential (Suganthi et al., 2012).

Lithium Salts in Ionic Liquid Properties

A study on a 1,2,3-triazolate lithium salt highlights its ionic liquid properties at room temperature. This salt was synthesized via a copper-catalyzed cycloaddition and exhibited notable characteristics such as stability, NMR spectroscopy, differential scanning calorimetry, and electrochemical properties. This research opens new avenues for developing functional molecular and macromolecular lithium salts (Flachard et al., 2018).

Lithium in Neuroprotection and Aging

Lithium has been utilized in studying neuroprotection and aging. In Caenorhabditis elegans, lithium exposure at clinically relevant concentrations was found to increase survival during normal aging. This effect was associated with altered expression of genes involved in nucleosome-associated functions, suggesting a novel mechanism involving histone methylation and chromatin structure (McColl et al., 2008).

Lithium in Enhancing Anti-Inflammatory Response

Research on lithium's interaction with other nutritional elements revealed its potential in enhancing anti-inflammatory responses. A study showed that a xanthine-catechin mixture, found in common beverages like coffee and tea, could potentiate lithium-induced anti-inflammatory effects in macrophages. This interaction intensified the inhibitory action on GSK-3β and modulated cytokine levels, suggesting a safe consumption of caffeine mixed with bioactive molecules along with lithium (Barbisan et al., 2017).

Lithium in MRI Contrast Agents

A study on lithium-based complexes focused on their application as MRI contrast agents. A specific lithium (S)-6,6'-(1-carboxyethylazanediyl)bis(methylene)dipicolinate complex showed high stability and exhibited promising properties as a biocompatible T1-weighted MRI contrast agent. This research highlights the potential of lithium compounds in diagnostic imaging (Khannam et al., 2017).

properties

IUPAC Name

lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.Li/c10-6(11)4-1-3(4)5-7-2-8-9-5;/h2-4H,1H2,(H,10,11)(H,7,8,9);/q;+1/p-1/t3-,4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXUAZNNALINFB-VKKIDBQXSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(C1C(=O)[O-])C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1[C@H]([C@@H]1C(=O)[O-])C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate

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